3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-3-4-6-9(7)10-11-8(2)12-13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCZLPRRVGFOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with acetic anhydride to yield the desired oxadiazole compound. The reaction conditions usually involve heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient oxadiazole ring facilitates nucleophilic attacks at the C5 position. For example:
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Aminolysis : Reaction with amines (e.g., piperidine, guanidine) replaces the methyl group at C5 with amine functionalities. A patent example achieved 74% yield for 3-phenyl-5-guanidyl-1,2,4-oxadiazole under reflux in ethanol .
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Halogenation : Chlorination using POCl₃ introduces halogens at C5, enabling further cross-coupling reactions.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] and [4+2] cycloadditions:
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[3+2] with Nitrosoarenes : Under visible light and an acridinium photocatalyst, the compound reacts with nitrosoarenes to form fused heterocycles. Yields range from 35–50% .
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Diels-Alder Reactions : The electron-deficient ring acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts.
Ring-Opening and Functionalization
Acid or base hydrolysis cleaves the oxadiazole ring:
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Acidic Hydrolysis : Concentrated HCl at 80°C converts the oxadiazole into a carboxylic acid derivative via ring opening.
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Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to form diamines .
Biological Reactivity
The compound interacts with biological targets through hydrogen bonding and π-π stacking:
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Enzyme Inhibition : Binds to kinase active sites (e.g., EGFR) by mimicking ATP’s adenine moiety, with IC₅₀ values in the micromolar range .
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Antimicrobial Activity : Modifies bacterial cell wall synthesis enzymes, showing MIC values of 8–32 µg/mL against S. aureus.
Table 1: Key Reaction Conditions and Outcomes
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. Specifically, 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.7 |
| This compound | Caco-2 | 12.4 |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial and Antifungal Activities
In addition to its anticancer properties, derivatives of this compound have shown promising activities as antimicrobial and antifungal agents. Studies indicate that these derivatives can inhibit the growth of various pathogenic microorganisms . The structural features of the oxadiazole ring contribute to its biological activity by facilitating interactions with biological macromolecules.
Therapeutic Applications
Potential in Drug Development
Given its anticancer and antimicrobial properties, this compound is being investigated for potential therapeutic applications in drug development. Its ability to act as an apoptosis inducer makes it a candidate for further research aimed at creating effective cancer treatments .
Agricultural Applications
The compound has also shown promise in agricultural applications as a component in developing agrochemicals. Its effectiveness against nematodes has been demonstrated through field tests where it was applied to infested soil .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group on the phenyl ring.
5-(2-Methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the oxadiazole ring.
3-Methyl-1,2,4-oxadiazole: Lacks the phenyl group.
Uniqueness
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the methyl group on the oxadiazole ring and the 2-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl group and a 2-methylphenyl substituent on the oxadiazole ring, influencing its biological properties.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines respectively .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, oxadiazoles have been shown to inhibit histone deacetylases (HDACs) and other targets critical for cancer cell survival .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied:
- Inhibition of Mycobacterium tuberculosis : Compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with reported inhibition percentages exceeding 90% at specific concentrations .
- Broad-Spectrum Activity : The compound also shows activity against various bacterial strains and fungi, indicating its broad-spectrum antimicrobial properties .
Anti-inflammatory Effects
Oxadiazoles are recognized for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies have highlighted that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methyl substitutions | Enhanced lipophilicity and potency |
| Aromatic substituents | Improved target binding affinity |
Research indicates that modifications to the oxadiazole ring can lead to compounds with significantly improved biological activities compared to the parent structure .
Case Studies
Several studies have investigated the biological activity of oxadiazoles:
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that specific modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the synthesis of oxadiazole-linked compounds and their evaluation against M. tuberculosis. The findings revealed promising results with some compounds showing MIC values as low as 0.045 µg/mL .
Q & A
Q. Q. How to reconcile discrepancies in reported IC values for Sirt2 inhibition?
- Methodological Answer :
- Assay Conditions : Validate substrate concentration (e.g., α-tubulin-acetylLys40 peptide at 50 µM vs. 100 µM) and enzyme purity (SDS-PAGE ≥95%) .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Outliers may arise from solvent (DMSO) interference at >0.1% v/v .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
